2,6-Dichloroquinoxaline

Vue d'ensemble

Description

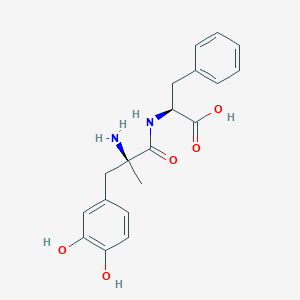

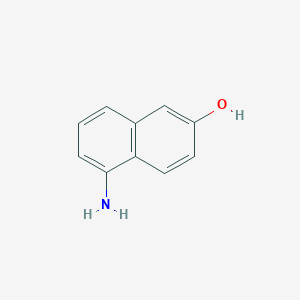

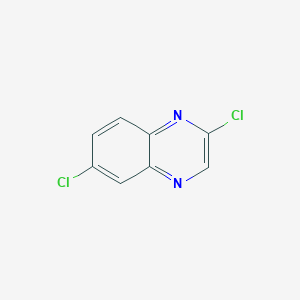

2,6-Dichloroquinoxaline is a synthetic compound that belongs to the quinoxalines . It is an analogue of 3-amino-7-chloro-1,2,4-benzotriazine 1-oxide, an antimalarial agent . It is a white solid, insoluble in water, but soluble in solvents like benzene and toluene .

Synthesis Analysis

2,6-Dichloroquinoxaline can be synthesized from 6-chloroquinoline . It can also be prepared from the corresponding 2-vinylaniline . Another method involves a cross-coupling reaction with chloroacetonitrile as a nucleophile and 2-chloropyridine as an electrophile .

Molecular Structure Analysis

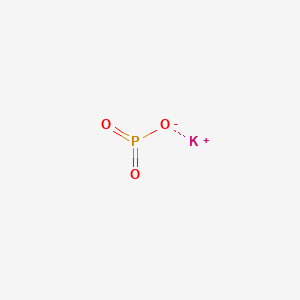

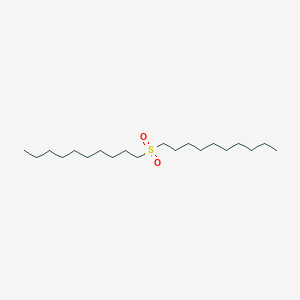

The molecular formula of 2,6-Dichloroquinoxaline is C8H4Cl2N2 . It has an average mass of 199.037 Da and a monoisotopic mass of 197.975159 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dichloroquinoxaline are not detailed in the search results, quinoxalines, in general, have been the subject of extensive research due to their emergence as important chemical moieties, demonstrating a wide range of physicochemical and biological activities .

Physical And Chemical Properties Analysis

2,6-Dichloroquinoxaline has a density of 1.5±0.1 g/cm3, a boiling point of 278.7±35.0 °C at 760 mmHg, and a flash point of 149.1±11.5 °C . It has a molar refractivity of 50.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 133.9±3.0 cm3 .

Applications De Recherche Scientifique

Pharmacological Research

2,6-Dichloroquinoxaline is a valuable compound in pharmacological research due to its potential biological activities. It has been studied for its antifungal , antibacterial , antiviral , and antimicrobial properties . This makes it a crucial component in the development of new drugs that could treat various infectious diseases.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Researchers have developed numerous synthetic routes to incorporate the quinoxaline scaffold into complex molecules . The versatility of 2,6-Dichloroquinoxaline allows for the creation of a wide array of bioactive molecules.

Material Science

Quinoxaline derivatives, including 2,6-Dichloroquinoxaline, have been used in the design and development of dyes , fluorescent materials , and electroluminescent materials . These applications are significant in the field of material science, particularly in the creation of new materials with specific optical properties.

Solar Cell Research

In the quest for renewable energy sources, 2,6-Dichloroquinoxaline has found application as an organic sensitizer in solar cells . Its chemical structure is advantageous in the absorption of sunlight and conversion into electrical energy, contributing to the efficiency of solar cells.

Optoelectronic Devices

The compound’s unique electronic properties make it suitable for use in optoelectronic devices . It can be used in the development of polymeric materials that are essential for creating components like light-emitting diodes (LEDs) and photodetectors .

Medicinal Chemistry

2,6-Dichloroquinoxaline is a key moiety in medicinal chemistry, where it’s incorporated into drugs used to treat serious conditions such as cancer and AIDS . Its structural significance is due to the ability to interact with various biological targets, making it a valuable entity for drug design and discovery.

Safety And Hazards

2,6-Dichloroquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Propriétés

IUPAC Name |

2,6-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOKVKYNVKVWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066398 | |

| Record name | Quinoxaline, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloroquinoxaline | |

CAS RN |

18671-97-1 | |

| Record name | 2,6-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18671-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DICHLOROQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)